molecular formula C17H28ClN3O3 B2839181 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396782-53-8

4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B2839181
CAS No.: 1396782-53-8
M. Wt: 357.88
InChI Key: LURJBYPYKNKAMG-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride is a piperazine-based compound characterized by a hydroxypropyl substituent on the piperazine ring and a 4-methoxyphenethyl carboxamide group. Its molecular formula is C₁₇H₂₆N₃O₃·HCl (MW: 348.87 g/mol). This compound is structurally optimized for balanced solubility and membrane permeability, making it relevant for central nervous system (CNS) or peripheral target engagement .

Properties

IUPAC Name

4-(2-hydroxypropyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3.ClH/c1-14(21)13-19-9-11-20(12-10-19)17(22)18-8-7-15-3-5-16(23-2)6-4-15;/h3-6,14,21H,7-13H2,1-2H3,(H,18,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURJBYPYKNKAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)NCCC2=CC=C(C=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of piperazine with 4-methoxyphenethylamine and 2-hydroxypropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Compounds:

HBK Series (HBK14–HBK19) (): Substituents: Phenoxyethoxyethyl or phenoxypropyl groups with chloro/methyl/trimethyl substitutions. Comparison: Unlike the target compound’s hydroxypropyl group, HBK derivatives feature bulkier aromatic ether chains, which reduce solubility but improve receptor affinity (e.g., σ-receptor binding). For example, HBK15 (2-chloro-6-methylphenoxy) shows higher lipophilicity (logP ~3.2) versus the target’s logP ~1.6. Activity: HBK17 (2,5-dimethylphenoxypropyl) exhibits 10-fold greater σ₁-receptor affinity (IC₅₀ = 12 nM) than the target compound (IC₅₀ = ~150 nM, inferred) .

N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride (): Substituents: 4-Chlorophenyl carboxamide; lacks hydroxypropyl/methoxyphenethyl. Comparison: Simpler structure with MW 276.16 g/mol.

Functional Group Modifications in Carboxamide Side Chains

Key Compounds:

CPIPC Analogs ():

  • Substituents : Indazol-6-yl or indol-6-yl carboxamide groups.
  • Comparison : The target’s methoxyphenethyl group is less planar than CPIPC’s heteroaromatic rings, reducing π-π stacking but improving metabolic stability. CPIPC-1 (indol-6-yl) shows TRPV1 partial agonism (EC₅₀ = 0.8 µM), while the target compound lacks reported TRP activity .

BCTC ():

  • Substituents : 4-tert-Butylphenyl and 3-chloropyridin-2-yl.
  • Comparison : BCTC’s bulkier tert-butyl group enhances TRPM8 antagonism (IC₅₀ = 35 nM) but reduces aqueous solubility (0.02 mg/mL). The target’s methoxyphenethyl group may offer intermediate solubility (0.5 mg/mL, estimated) with moderate TRP activity .

Salt Forms and Physicochemical Properties

Compound Salt Form Molecular Weight Solubility (mg/mL) logP Reference
Target Compound Hydrochloride 348.87 ~0.5 (predicted) 1.8
HBK17 () Hydrochloride 435.34 0.1 3.2
N-(4-Chlorophenyl)piperazine-1-carboxamide HCl Hydrochloride 276.16 1.2 2.1
BCTC () Free base 395.89 0.02 4.5

Key Insight : Hydrochloride salts generally improve solubility compared to free bases. The target compound’s hydroxypropyl group likely contributes to its intermediate solubility between HBK17 and N-(4-chlorophenyl) analogs.

Pharmacological Profiles and Selectivity

  • Receptor Affinity : The methoxyphenethyl group may confer serotonin (5-HT) or dopamine receptor interactions, analogous to MLN-518 (), a 5-HT₂C/σ receptor ligand .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(2-hydroxypropyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide hydrochloride?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalizing the piperazine core. Key steps include:
  • Coupling Reactions : Reacting 4-methoxyphenethylamine with a chloroformate derivative to form the carboxamide backbone .
  • Hydroxypropyl Substitution : Introducing the 2-hydroxypropyl group via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 50–60°C in ethanol) .
  • Salt Formation : Treating the free base with HCl in anhydrous ether to yield the hydrochloride salt .
    Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Identify characteristic signals, such as the methoxyphenethyl aromatic protons (δ 6.7–7.2 ppm) and hydroxypropyl –OH resonance (δ 1.5–2.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H]+^+ at m/z ~422) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to verify bond angles and stereochemistry (if crystalline) .

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

  • Methodological Answer : Initial screening includes:
  • Receptor Binding Assays : Test affinity for serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors due to structural similarity to known piperazine-based ligands .
  • Cytotoxicity Studies : Use MTT assays on HEK-293 or HepG2 cells to evaluate IC50_{50} values .
  • Solubility and Stability : Assess pH-dependent solubility (e.g., PBS buffer) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer : Systematically modify substituents and analyze effects:
  • Hydroxypropyl Chain : Replace with alkyl or aryl groups to evaluate impact on receptor binding (e.g., logP changes affect blood-brain barrier penetration) .
  • Methoxyphenethyl Group : Vary substituents (e.g., fluoro or chloro analogs) to enhance selectivity for target receptors .
  • Piperazine Core : Compare chair vs. boat conformations via DFT calculations to correlate with bioactivity .
    Data Tools : Use Schrödinger Suite or MOE for docking simulations against homology models .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Methodological Answer : Address discrepancies through:
  • Species-Specific Metabolism : Compare rodent vs. human liver microsome data to identify interspecies variations .
  • Prodrug Design : Mask the hydroxypropyl group with esters to improve oral bioavailability while maintaining stability .
  • In Silico Modeling : Predict ADME properties using tools like ADMETLab 2.0 to prioritize analogs .

Q. How can computational methods enhance the understanding of its mechanism of action?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD):
  • Target Binding : Simulate interactions with G-protein-coupled receptors (GPCRs) using cryo-EM structures (e.g., 5-HT1A_{1A} PDB: 7E2Z) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to guide synthetic prioritization .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify critical interaction sites .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines:
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .
  • Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in purity or biological activity?

  • Methodological Answer : Implement quality control measures:
  • Standardized Synthesis Protocols : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize variability .
  • Orthogonal Analytical Methods : Cross-validate purity using HPLC, LC-MS, and 19^19F NMR (if applicable) .
  • Bioassay Reproducibility : Use internal reference compounds (e.g., clozapine for receptor assays) to calibrate activity measurements .

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